molecular formula C13H15ClN2 B1627392 N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride CAS No. 91806-09-6

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride

Cat. No.: B1627392
CAS No.: 91806-09-6
M. Wt: 234.72 g/mol
InChI Key: UWBOTFWDHYEUKV-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic substituents: a 2-aminophenyl group (providing electron-donating and hydrogen-bonding capabilities) and a 4-methylphenyl group (introducing steric bulk and lipophilicity). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-N-(4-methylphenyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBOTFWDHYEUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554404
Record name N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91806-09-6
Record name N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-(4-methylphenyl)benzene-1,2-diamine
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Biological Activity

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C13H14ClN
  • Molecular Weight : 223.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine groups in the compound can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors, modulating their activity. The aromatic rings may also engage in π-π interactions, enhancing the compound's binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds featuring similar structural motifs. For instance, derivatives of 2-(4-aminophenyl)benzothiazoles have demonstrated selective cytotoxicity against specific cancer cell lines, including breast and ovarian cancers. These compounds exhibited a unique biphasic dose-response relationship and were effective in inhibiting cell growth at micromolar concentrations .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-aminophenyl)benzothiazoleMCF-7 (Breast)0.5Induces apoptosis
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian)2.66HDAC inhibition
This compoundTBDTBDTBD

Inhibitory Effects on Enzymes

The compound has also been investigated for its inhibitory effects on histone deacetylases (HDACs), which are crucial targets in cancer therapy. A related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited significant HDAC inhibition with IC50 values indicating strong selectivity against class I HDACs . This suggests that this compound may share similar properties.

Case Studies

  • Antiproliferative Assays : In vitro studies have shown that compounds structurally related to this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. These studies often report IC50 values in the low micromolar range, indicating potent antiproliferative effects .
  • Mechanistic Studies : Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, treatment with a structurally similar compound resulted in G2/M phase arrest and increased apoptotic markers in HepG2 cells .
  • Selectivity Profiles : Notably, some derivatives exhibit a high selectivity index against cancerous cells compared to non-cancerous cells, suggesting potential for targeted therapy with reduced side effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties
N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride [12] C₁₁H₁₂ClN₅O 273.70 g/mol 2-aminophenyl + pyrazine carboxamide Planar structure; enhanced π-π interactions
Benzenemethanamine, α-methyl-N-[(4-methylphenyl)methyl]- hydrochloride [14] C₁₀H₂₀ClN 189.73 g/mol 4-methylbenzyl + α-methylbenzyl High lipophilicity; steric hindrance
N-(4-Methylbenzyl)-1-butanamine hydrochloride [15] C₁₂H₂₀ClN 213.75 g/mol 4-methylbenzyl + butyl chain Flexible aliphatic chain; moderate solubility
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride [17] C₁₃H₂₀ClNO 249.76 g/mol 4-methylbenzyl + tetrahydrofuran methyl Polar oxygen atom; improved water solubility
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-aminophenyl group in the target compound donates electrons via its -NH₂ group, contrasting with electron-withdrawing groups (e.g., nitro or chloro substituents) in analogues like (2,4-dichlorobenzyl)amine hydrochloride ().
  • Lipophilicity and Solubility:
    Aliphatic chains (e.g., butyl in ) increase lipophilicity, whereas heterocyclic substituents (e.g., tetrahydrofuran in ) enhance polarity. The target compound’s balance of aromatic and amine groups may offer intermediate solubility [15], [17].

Stability and Reactivity

  • Acid Sensitivity: Hydrochloride salts (e.g., ) generally exhibit high stability. The target compound’s protonated amine may resist oxidation better than free bases [7].
  • Thermal Decomposition: Aliphatic amines () degrade at lower temperatures than aromatic analogues. The target compound’s rigid structure likely enhances thermal stability [15].

Preparation Methods

Buchwald-Hartwig C–N Cross-Coupling and Nitro Reduction

Reaction Mechanism and Scope

The Buchwald-Hartwig amination enables aryl halide coupling with amines to form C–N bonds. For N-(2-aminophenyl)-N-(4-methylphenyl)amine, a one-pot strategy couples (hetero)arylamines with halogenated nitrobenzenes, followed by nitro group reduction. For example, p-toluidine reacts with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos), yielding N-(4-methylphenyl)-2-nitroaniline. Subsequent hydrogenation over Raney nickel or catalytic transfer hydrogenation reduces the nitro group to an amine, producing the diarylamine intermediate. Treatment with hydrochloric acid affords the hydrochloride salt.

Optimization and Yield

Key parameters include:

  • Catalyst System : Pd(OAc)₂/Xantphos achieves >85% coupling efficiency at 100–110°C in toluene.
  • Reduction Conditions : Hydrogenation at 50 psi H₂ and 60°C for 6 hours quantitatively reduces nitro groups.
  • Acid Treatment : Stirring the free base in ethanol with concentrated HCl (1:1 molar ratio) at 0°C yields 92–95% pure hydrochloride.
Table 1. Buchwald-Hartwig/Nitro Reduction Method Optimization
Parameter Optimal Condition Yield (%)
Catalyst Loading 2 mol% Pd, 4 mol% Xantphos 88
Solvent Toluene 85
Reaction Temperature 110°C 90
Hydrogenation Pressure 50 psi H₂ 95

Nickel/BODIPY Photocatalytic Cross-Coupling

Ligand-Free Catalysis

A ligand-free nickel-catalyzed method employs BODIPY (boron-dipyrromethene) as a photosensitizer to couple arylamines with aryl bromides. This approach avoids expensive iridium or ruthenium complexes, using NiCl₂·6H₂O (5 mol%) and BODIPY (2 mol%) under blue LED light. The reaction proceeds via a radical mechanism, where BODIPY excited states facilitate single-electron transfer to nickel, enabling oxidative addition of the aryl bromide.

Procedure and Efficiency

Typical Protocol :

  • Combine p-toluidine (1.0 equiv), 2-bromoaniline (1.1 equiv), NiCl₂·6H₂O (5 mol%), and BODIPY (2 mol%) in DMF.
  • Irradiate with 450 nm LEDs under N₂ at 25°C for 24 hours.
  • Extract with CH₂Cl₂, wash with brine, and concentrate.
  • Treat the crude product with HCl/EtOH to precipitate the hydrochloride salt.

Yield : 91–94% for N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.

Table 2. Photocatalytic Method Advantages
Feature Benefit
Low Catalyst Loading Cost-effective (5 mol% Ni, 2 mol% BODIPY)
Mild Conditions Ambient temperature, no ligands
Scalability Gram-scale demonstrated

Classical Coupling and Hydrochloride Salt Formation

Hydrochloride Salt Crystallization

Procedure :

  • Dissolve N-(2-aminophenyl)-N-(4-methylphenyl)amine (1.0 g) in hot ethanol (10 mL).
  • Add concentrated HCl (0.5 mL) dropwise at 0°C.
  • Stir for 1 hour, filter, and wash with cold ether to obtain white crystals.

Characterization :

  • Melting Point : 140–141°C (decomp.).
  • ¹H NMR (DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 6.72–7.25 (m, 8H, Ar-H), 8.12 (s, 2H, NH₂).
  • IR (KBr) : 3467 cm⁻¹ (N-H stretch), 1597 cm⁻¹ (C=C aromatic).

Comparative Analysis of Synthesis Methods

Table 3. Method Comparison for this compound
Method Catalyst Yield (%) Purity (%) Cost
Buchwald-Hartwig Pd/Xantphos 88–90 98 High
Photocatalytic Ni/BODIPY 91–94 99 Medium
Ullmann Coupling CuI 70–75 95 Low

Key Insights :

  • The photocatalytic method offers superior yields and purity under milder conditions but requires specialized light equipment.
  • Buchwald-Hartwig is robust for scalable synthesis but incurs higher costs due to palladium.
  • Classical Ullmann is cost-effective but less efficient.

Q & A

Q. What are the common synthetic routes for preparing N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted anilines and halogenated intermediates. For example:

  • Route 1 : Reacting 2-chloro-N-(4-methylphenyl)acetamide with 2-chloro-6-fluorophenol in the presence of K₂CO₃ in isopropanol yields intermediates, which are further treated with MeONa in methanol to form secondary amines .
  • Route 2 : Substituted acetamides can be prepared via thionyl chloride-mediated coupling of anilines with acetic acids, followed by hydrochlorination .
    Key Variables :
  • Solvent Choice : Polar aprotic solvents (e.g., isopropanol) improve solubility of aromatic intermediates.
  • Base Selection : K₂CO₃ facilitates deprotonation in condensation steps, while MeONa drives dehalogenation.
  • Temperature : Reactions often proceed at reflux (60–80°C) to accelerate kinetics.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Look for aromatic proton signals in δ 6.5–7.5 ppm (aminophenyl and methylphenyl groups) and methyl group singlet at δ ~2.3 ppm. Amine protons (NH) may appear as broad peaks δ 3.5–5.0 ppm but are often absent in hydrochloride salts due to protonation .
  • HPLC-UV : Use a C18 column with λmax ~255 nm (aromatic π→π* transitions) for purity assessment. Mobile phases like acetonitrile/water (0.1% TFA) improve resolution .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms hydrochloride salt formation via chloride ion positioning .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent deliquescence .
  • Stability : ≥5 years under recommended conditions. Monitor via periodic HPLC to detect degradation products (e.g., free amine or oxidized species) .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize impurities such as N-alkylated byproducts?

  • Byproduct Mitigation :
    • Temperature Control : Lower reaction temperatures (40–50°C) reduce unwanted N-alkylation .
    • Catalyst Screening : Transition metals (e.g., Pd/C) may suppress side reactions in coupling steps .
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to separate charged impurities .

Q. What strategies are recommended for resolving contradictory spectral data (e.g., ambiguous NMR assignments)?

  • Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton environments .
  • 2D NMR : Utilize HSQC and HMBC to correlate aromatic protons with adjacent carbons and clarify substitution patterns .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. How can researchers assess the compound’s potential pharmacological activity, given structural analogs in literature?

  • Structural Analog Analysis :
    • Impurity Profiling : Compare with pharmacopeial standards (e.g., Imp. A(EP) Oxalate in cardiovascular APIs) to infer bioactivity .
    • Docking Studies : Use analogs like N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide as templates for molecular docking against cancer targets (e.g., PARP-1) .

Q. What methodologies are suitable for analyzing batch-to-batch variability in hydrochloride salt formation?

  • Ion Chromatography (IC) : Quantify free chloride ions to assess salt stoichiometry .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at ~200–300°C to confirm hydrochloride content .
  • pH Solubility Profiling : Dissolve the compound in buffered solutions (pH 1–7) and monitor solubility changes to detect inconsistent salt formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride
Reactant of Route 2
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N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride

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